(3-Isopropoxyphenyl)methanamine

Descripción

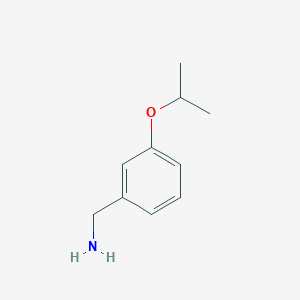

Structure

3D Structure

Propiedades

IUPAC Name |

(3-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNFZPXUBVUYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959509 | |

| Record name | 1-{3-[(Propan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400771-44-0, 386704-11-6 | |

| Record name | 3-(1-Methylethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400771-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{3-[(Propan-2-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Isopropoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context of 3 Isopropoxyphenyl Methanamine

Role as a Key Intermediate in Organic Synthesis

The utility of (3-Isopropoxyphenyl)methanamine in organic synthesis is primarily centered on its function as a versatile amine-containing building block. Its structure, featuring a primary amine and an isopropoxy-substituted phenyl ring, allows for its participation in a variety of chemical transformations. The amine group serves as a nucleophile or a base, readily reacting with electrophiles to form new carbon-nitrogen bonds. This reactivity is fundamental to the construction of more complex molecular architectures.

One of the most common applications of this compound is in reductive amination reactions. This process involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to a more stable amine. This methodology is a cornerstone of synthetic chemistry, providing a reliable route to a diverse range of substituted amines.

Furthermore, the isopropoxy group on the phenyl ring influences the electronic properties and solubility of the resulting molecules, a feature that is often exploited in the design of new chemical entities. The presence of this group can also provide a handle for further functionalization or can be a key pharmacophoric element in biologically active molecules.

Emerging Applications in Medicinal Chemistry Research

A notable area of application is in the development of enzyme inhibitors. For instance, derivatives of this compound have been investigated as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in hormone-dependent cancers. mdpi.com The benzylamine (B48309) core of these inhibitors, derived from precursors like this compound, plays a critical role in their interaction with the enzyme's active site. mdpi.com

Moreover, this chemical scaffold has been utilized in the design of inhibitors for other key enzymes, such as monoamine oxidase A (MAO A), a target for antidepressants and neuroprotective agents, and acetyltransferase Eis, which is involved in antibiotic resistance in Mycobacterium tuberculosis. acs.orgnih.gov In these contexts, the specific substitution pattern on the phenyl ring, including the isopropoxy group, is often optimized to enhance potency and selectivity. acs.orgnih.gov

The table below summarizes some of the medicinal chemistry applications of compounds derived from or related to this compound.

| Therapeutic Target | Compound Class/Derivative | Potential Application |

| 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) | N-Aryl Benzylamines | Hormone-dependent cancers |

| Monoamine Oxidase A (MAO A) | Substituted Benzylamines | Depression, Neurodegenerative diseases |

| Acetyltransferase Eis | Substituted Benzyloxy-benzylamines | Overcoming antibiotic resistance in tuberculosis |

| Topoisomerase II | Thiobarbituric acid derivatives | Anticancer agents |

Relevance in Biochemical Assay Development

The development and application of biochemical assays are intrinsically linked to the discovery and characterization of new biologically active molecules. While this compound itself is not typically a reagent used in the construction of these assays, its derivatives are often the very subjects of investigation, thus driving the need for specific and sensitive assay development.

To evaluate the efficacy of the aforementioned enzyme inhibitors derived from this compound, a variety of biochemical assays are employed. These assays are designed to measure the compound's ability to modulate the activity of its target enzyme. For example, in the study of 17β-HSD3 inhibitors, researchers utilize cell-based assays with stably transfected human cells to measure the inhibition of the enzyme's activity. mdpi.com Similarly, the inhibitory effects of benzylamine derivatives on MAO A are quantified using steady-state and stopped-flow kinetic experiments. acs.org

Furthermore, advanced assay formats such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are often used in high-throughput screening campaigns to identify and characterize new inhibitors. googleapis.com A patent for substituted pyridine (B92270) and pyrazine (B50134) compounds as PDE4 inhibitors mentions the use of an isopropoxyphenyl moiety in compounds that would be tested in such assays. googleapis.com These sophisticated techniques are essential for determining key parameters like the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which are critical for understanding the structure-activity relationship of new drug candidates. The development and optimization of these assays are therefore a direct consequence of the need to evaluate the biological properties of compounds synthesized using intermediates like this compound.

The following table outlines the types of biochemical assays relevant to the study of compounds derived from this compound.

| Assay Type | Purpose | Relevance to this compound Derivatives |

| Enzyme Inhibition Assays | To quantify the potency of a compound in inhibiting a specific enzyme. | Used to determine the IC50 values of inhibitors for targets like 17β-HSD3, MAO A, and acetyltransferase Eis. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A high-throughput screening method to study molecular interactions. | Applicable for identifying and characterizing inhibitors of various protein targets. |

| Fluorescence Polarization (FP) | A technique to measure the binding of a small molecule to a larger protein. | Used to determine the binding affinity (Kd) of inhibitors to their target enzymes. |

| Cell-Based Assays | To evaluate the effect of a compound in a more physiologically relevant cellular context. | Employed to assess the activity of enzyme inhibitors within living cells. |

Interdisciplinary Research Landscape

The process begins in the realm of organic synthesis , where chemists devise efficient methods to prepare this compound and its derivatives. This foundational work provides the necessary molecular tools for further investigation.

These tools are then taken up by medicinal chemists , who incorporate the this compound scaffold into more complex molecules designed to interact with specific biological targets. This involves a deep understanding of structure-activity relationships and the principles of drug design.

The newly synthesized compounds are then passed to biochemists and pharmacologists , who develop and utilize a range of biochemical and cell-based assays to evaluate their biological activity. This crucial step provides the data needed to validate the therapeutic potential of the compounds and to guide further optimization.

Finally, the most promising candidates may enter the long and complex process of preclinical and clinical development, a journey that involves a wide range of scientific and medical experts. The story of this compound is therefore a microcosm of the collaborative and interdisciplinary effort that drives progress in the chemical and biomedical sciences.

Synthetic Methodologies and Chemical Transformations of 3 Isopropoxyphenyl Methanamine

Preparative Routes to (3-Isopropoxyphenyl)methanamine

The synthesis of this compound can be achieved through several established chemical pathways, primarily involving the reduction of nitrogen-containing functional groups such as nitriles and oximes.

Synthesis from 3-Isopropoxybenzonitrile

A prevalent and direct method for preparing this compound is the reduction of 3-isopropoxybenzonitrile. This transformation can be accomplished using various reducing agents, including metal hydrides and catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for the conversion of nitriles to primary amines. ic.ac.ukcommonorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the violent decomposition of the hydride reagent by protic solvents. chemistrysteps.com The nitrile is added to a suspension of LiAlH₄, and upon completion, the reaction is carefully quenched to yield the desired amine. orgsyn.org

Catalytic hydrogenation offers a scalable and often safer alternative to metal hydrides. This method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C), Nickel on silica (B1680970) (Ni/SiO₂), or Ruthenium-based complexes, under a hydrogen atmosphere. acs.orgacs.orgrsc.org The choice of catalyst and reaction conditions (e.g., solvent, temperature, pressure) can influence the reaction's efficiency and selectivity, minimizing the formation of byproducts like the secondary amine (dibenzylamine). rsc.org For instance, studies on benzonitrile (B105546) hydrogenation have shown that Ni/SiO₂ can provide high selectivity to the primary amine, benzylamine (B48309). rsc.org Continuous flow hydrogenation processes have also been developed to improve catalyst productivity and process safety. cardiff.ac.uk

Table 1: Conditions for Reduction of Nitriles to Primary Amines

| Reducing Agent/Catalyst | Solvent(s) | Key Conditions | Reference(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl Ether | Anhydrous, inert atmosphere | ic.ac.ukcommonorganicchemistry.comchemistrysteps.com |

| Palladium on Carbon (Pd/C) | Propan-2-ol, Ethanol-Water | H₂ atmosphere or transfer hydrogenation | acs.orgcardiff.ac.uk |

| Nickel on Silica (Ni/SiO₂) | Ethanol, Methanol | H₂ atmosphere (e.g., 13 bar), 100°C | rsc.org |

| Ruthenium Complexes (e.g., RuHCl{ethP₂(NH)₂}) | Toluene | Activation with base (e.g., KOtBu) | acs.org |

| Palladium-loaded Titanium(IV) Oxide | Acidic aqueous suspension | Photocatalytic, with a hole scavenger | rsc.org |

Reduction-Based Approaches from Corresponding Oximes

Another synthetic route proceeds via the corresponding oxime, 3-isopropoxybenzaldehyde (B1298940) oxime. This two-step approach begins with the synthesis of 3-isopropoxybenzaldehyde, which is readily prepared by the Williamson ether synthesis from 3-hydroxybenzaldehyde (B18108) and an isopropyl halide in the presence of a base like potassium carbonate. pitt.edu The resulting aldehyde is then condensed with hydroxylamine (B1172632) (NH₂OH) to form the oxime. pitt.edu

The subsequent reduction of the 3-isopropoxybenzaldehyde oxime to this compound can be achieved using various reducing agents. Strong hydrides like lithium aluminum hydride (LiAlH₄) are effective for this transformation, readily reducing the C=N bond of the oxime to the corresponding primary amine. ic.ac.uk

Alternative Synthetic Pathways

Reductive amination stands out as a significant alternative pathway for the synthesis of this compound. libretexts.orgscienceinfo.com This method involves the reaction of 3-isopropoxybenzaldehyde with an ammonia (B1221849) source to form an imine intermediate in situ. This intermediate is then immediately reduced to the target primary amine without being isolated. scienceinfo.com

A variety of reducing agents can be employed for the reduction step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity. scienceinfo.commasterorganicchemistry.com These milder reagents can selectively reduce the protonated imine (iminium ion) in the presence of the starting aldehyde, which prevents side reactions. scienceinfo.com Catalytic hydrogenation using catalysts like iron or nickel in the presence of ammonia and hydrogen gas is also a viable, green approach for the reductive amination of aldehydes. researchgate.net

Chemical Reactions Involving this compound as a Reactant

The primary amine functionality of this compound makes it a versatile nucleophile, readily participating in a variety of chemical transformations to create more elaborate molecular architectures.

Amide Bond Formation and Coupling Reactions

The most common reaction involving this compound is its use as the amine component in amide bond formation. It can be coupled with a wide range of carboxylic acids to produce the corresponding N-benzylamides. This reaction is fundamental in medicinal chemistry for linking different molecular fragments.

The coupling is typically facilitated by a coupling agent that activates the carboxylic acid. A vast array of such reagents exists, from classic carbodiimides like DCC and EDC to phosphonium (B103445) and uronium salts like BOP, PyBOP, and HATU. More recently, the combination of n-propanephosphonic acid anhydride (B1165640) (T3P) and a base like pyridine (B92270) has been shown to be a mild and efficient system for creating amide bonds with low risk of epimerization for chiral carboxylic acids.

Derivatization Strategies for Functional Group Modification

Beyond simple amide formation, the amino group of this compound can be derivatized in numerous ways to modify its function and incorporate it into different molecular scaffolds.

N-Alkylation and N-Arylation: The primary amine can undergo alkylation with alkyl halides or reductive amination with other aldehydes/ketones to form secondary or tertiary amines.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides access to N-substituted ureas and thioureas, respectively. A one-pot method involving the Hofmann rearrangement of a primary amide in the presence of ammonia can also yield N-substituted ureas. organic-chemistry.org

Synthesis of Sulfonamides: The amine reacts with sulfonyl chlorides in the presence of a base to yield sulfonamides.

Formation of Heterocycles: this compound can serve as a key precursor in the synthesis of nitrogen-containing heterocyclic systems. For example, it can be used to form substituted piperidones, which are important scaffolds in drug discovery. researchgate.net It has also been incorporated into more complex polycyclic structures like 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. google.com

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Amide Formation | Carboxylic Acid, Coupling Agent (e.g., T3P) | N-Benzylamide | |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | scienceinfo.commasterorganicchemistry.com |

| Urea Formation | Isocyanate or Primary Amide/PIDA/NH₃ | N-Substituted Urea | organic-chemistry.org |

| Succinimide Formation | Succinic Anhydride | N-Substituted Succinimide | journalcra.com |

| Pictet-Spengler Reaction | Aldehyde/Ketone (intramolecular) | Tetrahydroisoquinoline | google.com |

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in this compound is a key functional group that readily participates in nucleophilic reactions. This reactivity allows for the construction of a wide array of derivatives through the formation of new carbon-nitrogen bonds. Common transformations include acylation, alkylation, and reductive amination, which are fundamental in medicinal chemistry and materials science.

Acylation: The amine can be acylated using acyl chlorides or acid anhydrides to form corresponding amides. For instance, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) at low temperatures can yield the N-acylated product. nih.gov These amide derivatives are prevalent in many pharmaceutical compounds. semanticscholar.orgresearchgate.net

Alkylation: Alkylation of the amine moiety introduces alkyl groups onto the nitrogen atom. This can be achieved using alkyl halides. For example, (4-isopropoxyphenyl)methanamine can be used in palladium-catalyzed C-H arylation reactions when coupled with a directing group like 3-substituted pyridines. acs.org

Reductive Amination: this compound can be synthesized from its corresponding aldehyde, 3-isopropoxybenzaldehyde, through reductive amination. This involves the reaction of the aldehyde with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent.

The following table summarizes representative nucleophilic reactions involving the amine moiety of benzylamine derivatives.

| Reaction Type | Reactants | Reagents & Conditions | Product Type |

|---|---|---|---|

| Acylation | Amine, Acyl Chloride | Et3N, CH2Cl2, 0 °C to rt | Amide |

| Alkylation | Amine, Alkyl Halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | Substituted Amine |

| Reductive Amination | Aldehyde, Ammonia | Reducing Agent (e.g., NaBH4, H2/Catalyst) | Primary Amine |

Aromatic Ring Functionalization and Substitution

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various substituents onto the benzene (B151609) ring. wikipedia.orgbyjus.com The existing isopropoxy and aminomethyl groups influence the position of substitution. The isopropoxy group is an ortho-, para-directing activator, while the aminomethyl group (or its protonated form under acidic conditions) is a deactivating meta-director. The interplay of these directing effects will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide, N-bromosuccinimide, or iodine with an oxidizing agent.

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl3). wikipedia.org

The specific conditions and outcomes of these reactions on this compound itself are not extensively detailed in the provided search results, but the general principles of electrophilic aromatic substitution are well-established. wikipedia.orgbyjus.com

Stereoselective Synthesis and Chiral Induction Approaches

The synthesis of enantiomerically pure chiral amines and their derivatives is of great importance in the pharmaceutical industry, as the biological activity of a molecule can be highly dependent on its stereochemistry. semanticscholar.orgresearchgate.net

Enantioselective Methodologies for Analogues

Several strategies have been developed for the asymmetric synthesis of chiral benzylamines and their analogues. These methods aim to control the formation of a new stereocenter with high enantioselectivity.

Catalytic Asymmetric Synthesis: Transition metal catalysts combined with chiral ligands are widely used for the enantioselective synthesis of chiral amines. For example, nickel-catalyzed asymmetric hydroarylation of N-acyl enamines provides access to enantioenriched benzylamines. semanticscholar.org Another approach involves the nickel-catalyzed asymmetric decarboxyarylation of NHP esters derived from α-amino acids to produce structurally diverse chiral benzylamines with high enantiomeric excess. organic-chemistry.org Copper-catalyzed asymmetric dearomative amination of tryptamines has also been shown to produce chiral amino-pyrroloindolines with excellent enantioselectivity. nih.gov

Chiral Auxiliaries: The use of a chiral auxiliary, such as a derivative of pinanone, can be employed to direct the stereochemical outcome of a reaction. For instance, the alkylation of a chiral ketimine, prepared from pinanone and a benzylamine, can lead to α-substituted benzylamines with high optical purity. tandfonline.com

The table below presents examples of enantioselective methodologies for the synthesis of chiral benzylamine analogues.

| Methodology | Catalyst/Auxiliary | Reactants | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydroarylation | NiH with Chiral Ligand | N-acyl enamine, Aryl halide | Chiral Benzylamine Derivative | Up to 98% |

| Asymmetric Decarboxyarylation | Ni(BF4)2·6H2O with Chiral Ligand | NHP ester of α-amino acid, Aryl iodide | Chiral Benzylamine | Up to 98% |

| Chiral Auxiliary Alkylation | Pinanone-derived Ketimine | Chiral Ketimine, Alkyl Halide | α-Substituted Benzylamine | 90.4–99.9% |

Diastereoselective Transformations

Diastereoselective reactions involve the preferential formation of one diastereomer over another. In the context of this compound analogues, this can be achieved by reacting a chiral amine with a prochiral substrate or by reacting the amine itself with a chiral reagent.

A notable example is the aza-Michael reaction of chiral α-methylbenzylamines with α,β-unsaturated carbonyl compounds, which can proceed with moderate to very high diastereoselectivity (de). thieme-connect.de Another instance is the cascade reaction between benzylamines and isatylidene malononitriles, which produces complex heterocyclic structures with high diastereoselectivity. rsc.orgrsc.orgresearchgate.net These reactions can generate multiple chiral centers in a single step with excellent control over the relative stereochemistry.

The following table highlights a diastereoselective reaction involving benzylamines.

| Reaction Type | Reactants | Solvent | Product Type | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Cascade Cyclization | Benzylamine, Isatylidene malononitriles | Alcohols (e.g., MeOH) | Dispiro[indoline-cyclopentapyrimidine-indoline] | ≥ 19:1 |

| Aza-Michael Reaction | Chiral α-methylbenzylamine, α,β-unsaturated carbonyl compound | Dichloromethane | β-amino carbonyl compound | 52-98% de |

Advanced Analytical and Spectroscopic Characterization in 3 Isopropoxyphenyl Methanamine Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the separation and purity determination of (3-Isopropoxyphenyl)methanamine. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly powerful for analyzing non-volatile and thermally labile compounds, while Gas Chromatography (GC) is a valuable tool for related volatile analytes.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method is a multi-step process that involves the careful selection and optimization of several parameters to achieve the desired separation. asianjpr.com The goal is to obtain symmetrical peak shapes, adequate resolution between the analyte and any impurities, and a reasonable analysis time. asianjpr.com

Key Steps in HPLC Method Development:

Analyte Physicochemical Properties: Understanding the properties of this compound, such as its polarity, pKa, and UV absorbance, is the first step. This information guides the initial choice of column and mobile phase.

Column Selection: For a compound like this compound, a reversed-phase column, such as a C18, is a common starting point. jneonatalsurg.com The choice of particle size (e.g., 5 µm or 3 µm) will impact efficiency and back-pressure. asianjpr.com

Mobile Phase Selection: The mobile phase typically consists of a mixture of water (often with a buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol. asianjpr.com The ratio of these solvents is adjusted to control the retention time of the analyte. For ionizable compounds, controlling the pH of the mobile phase is critical to ensure consistent retention and peak shape. ijprajournal.com

Detector Selection: A UV detector is commonly used for aromatic compounds like this compound. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure high sensitivity.

Optimization: The "Quality by Design" (QbD) approach is increasingly used for systematic method optimization. japsonline.comjapsonline.com This involves using statistical tools like Design of Experiments (DoE) to study the effects of variables such as mobile phase composition, pH, and flow rate on critical quality attributes like retention time, peak asymmetry, and resolution. jneonatalsurg.comjapsonline.comjapsonline.com

Table 1: Illustrative HPLC Method Parameters for Amine Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | The organic modifier elutes the compound, while the buffer controls the ionization state. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 274 nm | Wavelength at which the aromatic ring exhibits strong absorbance. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. asianjpr.com The principles of method development for UPLC are similar to HPLC, but the instrumentation is designed to handle the higher back-pressures generated by the smaller particles. UPLC can be particularly advantageous for analyzing complex mixtures containing this compound and its impurities, providing a more detailed purity profile in a shorter amount of time. The disappearance of a substrate during a chemical reaction can be monitored by UPLC. uth.gr

Gas Chromatography (GC) Considerations for Related Analytes

While this compound itself may not be sufficiently volatile or thermally stable for direct GC analysis without derivatization, GC is a powerful technique for analyzing related volatile impurities or starting materials. Gas chromatography-mass spectrometry (GC-MS) is a reliable method for identifying various bioactive components. researchgate.net For instance, the presence of residual solvents or volatile synthetic precursors could be monitored using a GC method.

Considerations for GC analysis of related analytes include:

Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar polydimethylsiloxane (B3030410) or a more polar polyethylene (B3416737) glycol) would be chosen based on the polarity of the analytes of interest.

Injector and Detector Temperatures: These must be optimized to ensure efficient volatilization of the analytes without causing thermal degradation.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) is optimized to achieve the best separation efficiency.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural characterization and quantification of this compound. It provides information about the molecular weight and elemental composition of the compound and its fragments.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. semanticscholar.org In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then analyzed by the mass spectrometer.

ESI typically produces protonated molecules [M+H]+ in the positive ion mode for basic compounds like amines. nih.gov This allows for the direct determination of the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]+ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. nih.gov This fragmentation pattern provides valuable structural information. For instance, in a study of infective endocarditis, PCR/ESI-MS was used for the direct detection of pathogens. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). semanticscholar.org This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. semanticscholar.org For this compound (C10H15NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is crucial for confirming the identity of the compound and for identifying unknown impurities. Techniques like LC-IT-TOF-MS (Liquid Chromatography-Ion Trap-Time of Flight Mass Spectrometry) combine the separation power of LC with the high-resolution capabilities of a TOF analyzer. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound research, LC-MS is instrumental for verifying the molecular weight and purity of the compound.

The technique separates the analyte from a mixture, and the subsequent mass analysis provides a mass-to-charge ratio (m/z), which corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₅NO), the expected molecular weight is approximately 165.23 g/mol . scbt.comoakwoodchemical.com LC-MS analysis would confirm the presence of a compound with this specific molecular weight, providing strong evidence for its successful synthesis and purity. The use of tandem mass spectrometry (LC-MS/MS) can further enhance the confidence in identification by fragmenting the parent ion and analyzing the resulting daughter ions, creating a unique fragmentation pattern that serves as a molecular fingerprint. nih.govnih.gov This is particularly useful in complex matrices where isomers or impurities might be present. rsc.orgescholarship.orgeurl-pesticides.eu

Table 1: LC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | scbt.comoakwoodchemical.com |

| Molecular Weight | 165.23 g/mol | scbt.com |

| Ionization Mode | Electrospray Ionization (ESI) | amazonaws.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. savemyexams.comlibretexts.org

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. longdom.orgdocbrown.info For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, the benzylic methylene (B1212753) protons, and the amine protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. savemyexams.com For instance, the aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The integration of the peak areas provides a ratio of the number of protons in each unique environment. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 6.7 - 7.3 | Multiplet |

| Isopropoxy CH | 4.5 - 4.7 | Septet |

| Methylene (CH₂) | ~3.8 | Singlet/Doublet |

| Isopropoxy CH₃ | ~1.3 | Doublet |

| Amine (NH₂) | Variable | Singlet (broad) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. wikipedia.orglibretexts.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. docbrown.info For example, the aromatic carbons will resonate at lower field (higher ppm values) compared to the aliphatic carbons of the isopropoxy and methanamine groups. wikipedia.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C | 135 - 145 |

| Isopropoxy CH | 65 - 75 |

| Methylene CH₂ | 40 - 50 |

| Isopropoxy CH₃ | 20 - 25 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Spectroscopic Techniques for Molecular Confirmation

In addition to NMR, other spectroscopic techniques are employed to confirm the molecular structure and functional groups present in this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. docbrown.info The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, the C-O bond of the ether linkage, and the C=C bonds of the aromatic ring. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Primary Amine | N-H stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1000 - 1300 |

Note: These are general ranges and the exact peak positions can provide more specific structural information.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.eduej-eng.org For this compound, the presence of the benzene ring, a chromophore, will result in characteristic absorption bands in the UV region of the electromagnetic spectrum, typically around 200-300 nm. sci-hub.se The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents on the aromatic ring and the solvent used for analysis. researchgate.net While less structurally informative than NMR or IR, UV-Vis spectroscopy is a valuable tool for confirming the presence of the aromatic system and for quantitative analysis. ej-eng.org

Table 5: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

| Benzene Ring | π → π* | ~220 and ~270 |

Note: The exact wavelength and molar absorptivity can be determined experimentally.

Absolute Stereochemistry Determination in this compound Research

The determination of the absolute stereochemistry of chiral molecules such as this compound is a critical aspect of its research and development, particularly in fields where enantiomeric purity dictates biological activity or material properties. Advanced analytical techniques, including X-ray crystallography and chiral derivatization methods, are instrumental in unambiguously assigning the three-dimensional arrangement of atoms at the chiral center.

X-ray Crystallography of this compound Intermediates or Derivatives

X-ray crystallography stands as a powerful and definitive method for the determination of the absolute configuration of chiral compounds. nih.govmdpi.com This technique allows for the direct visualization of the molecular structure in the solid state, providing unequivocal proof of the spatial arrangement of its atoms. For a chiral amine like this compound, which is a liquid at room temperature, this method is applied to a crystalline derivative.

The most common strategy involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent of a known absolute configuration. Chiral acids, such as tartaric acid, mandelic acid, or camphorsulfonic acid, are frequently employed for this purpose. nih.govmdpi.comresearchgate.netnih.gov The resulting diastereomeric salts, for instance, (R)-(3-Isopropoxyphenyl)methanaminium (R,R)-tartrate and (S)-(3-Isopropoxyphenyl)methanaminium (R,R)-tartrate, possess different physical properties, including solubility, which often allows for their separation by fractional crystallization. nih.gov

Once a single diastereomer is isolated as a high-quality crystal, X-ray diffraction analysis is performed. The diffraction pattern provides the electron density map of the crystal, from which the precise positions of all atoms in the molecule can be determined. By knowing the absolute configuration of the chiral resolving agent, the absolute configuration of the amine can be unequivocally assigned. mdpi.comacs.org

While specific crystallographic data for derivatives of this compound are not publicly available, the general approach is well-documented for analogous benzylic amines. For example, the resolution of 1-phenylethylamine (B125046) with tartaric acid and subsequent X-ray analysis of the diastereomeric salt is a classic example. mdpi.com The crystal structure reveals the intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group of the amine and the carboxyl and hydroxyl groups of the tartaric acid, which are responsible for the chiral recognition and the differential solubility of the diastereomers. acs.org

Table 1: Representative Crystallographic Data for a Diastereomeric Salt of a Benzylic Amine

| Parameter | Example Value |

| Chemical Formula | C8H12N+ · C4H5O6- |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.543 |

| b (Å) | 12.876 |

| c (Å) | 15.234 |

| Volume (Å3) | 1282.1 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.045 |

Note: This table presents hypothetical data for a diastereomeric salt of a benzylic amine with tartaric acid to illustrate the type of information obtained from an X-ray crystallographic study. Data is based on typical values found in crystallographic databases for similar structures.

Chiral Derivatization Methods

Chiral derivatization is another powerful technique for determining the absolute stereochemistry and enantiomeric purity of this compound. This method involves the reaction of the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers, having different physical and chemical properties, can then be separated and quantified using standard chromatographic techniques, most commonly high-performance liquid chromatography (HPLC). researchgate.netnih.gov

The choice of the chiral derivatizing agent is crucial and depends on the functional group present in the analyte. For a primary amine like this compound, a variety of CDAs are available. These reagents are typically optically pure and contain a reactive group that readily couples with the amine, as well as a chromophore or fluorophore to facilitate detection.

Commonly used chiral derivatizing agents for primary amines include:

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA): Reacts with the amine to form diastereomeric amides. The differing magnetic environments of the protons in the resulting amides can be distinguished by 1H NMR spectroscopy, allowing for the determination of enantiomeric excess.

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent): Reacts with the primary amine to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC.

O-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine): This combination forms fluorescent diastereomeric isoindoles, enabling highly sensitive detection. Current time information in Bangalore, IN.

(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC): A highly reactive acyl chloride that forms stable diastereomeric amides with primary amines.

The general procedure involves mixing the racemic this compound with the chiral derivatizing agent under appropriate reaction conditions. The resulting mixture of diastereomers is then injected into an HPLC system equipped with an achiral stationary phase. The separation of the diastereomers is based on their different interactions with the stationary and mobile phases. The elution order of the diastereomers can be correlated to the absolute configuration by comparing the chromatogram with that of a standard of known configuration, if available, or by using empirical rules based on the structure of the derivatizing agent.

Table 2: Illustrative HPLC Separation of Diastereomeric Derivatives of a Benzylic Amine

| Parameter | Condition 1 | Condition 2 |

| Chiral Derivatizing Agent | Marfey's Reagent | OPA/N-acetyl-L-cysteine |

| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile/Water/TFA | Methanol/Phosphate Buffer |

| Flow Rate (mL/min) | 1.0 | 0.8 |

| Detection | UV (340 nm) | Fluorescence (Ex: 340 nm, Em: 450 nm) |

| Retention Time (Diastereomer 1) | 15.2 min | 10.5 min |

| Retention Time (Diastereomer 2) | 17.8 min | 12.1 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Note: This table provides hypothetical HPLC conditions and results for the separation of diastereomeric derivatives of a benzylic amine to exemplify the data obtained from chiral derivatization analysis.

By employing these advanced analytical and spectroscopic techniques, researchers can confidently determine the absolute stereochemistry of this compound, which is essential for understanding its structure-activity relationships and ensuring the quality and consistency of the enantiomerically pure compound.

Stereochemical Investigations and Enantiomeric Resolution of 3 Isopropoxyphenyl Methanamine and Its Analogues

Importance of Chiral Purity in Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. rjptonline.org Therefore, the ability to separate and analyze individual enantiomers is crucial for ensuring the safety and efficacy of pharmaceutical products. rjptonline.org Regulatory bodies often mandate the marketing of single-enantiomer drugs, driving the need for robust methods to determine and maintain enantiomeric purity throughout the research and development process. rjptonline.org The use of enantiomerically pure compounds allows for a more precise understanding of structure-activity relationships, leading to the design of more potent and selective therapeutic agents.

Methodologies for Enantiomeric Separation

The separation of enantiomers, a process known as chiral resolution, presents a significant challenge due to their identical physical properties in an achiral environment. libretexts.org Various techniques have been developed to overcome this hurdle, with chromatographic and electrophoretic methods being at the forefront.

Chiral High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phasesresearchgate.netamazonaws.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. yakhak.org This method relies on the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can interact differently, leading to their separation. yakhak.orgsigmaaldrich.com

Polysaccharide-Based Chiral Stationary Phasesresearchgate.netamazonaws.comnih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are the most common and versatile for chiral separations. yakhak.org These CSPs are often coated or covalently bonded to a silica (B1680970) gel support. yakhak.org The chiral recognition ability of these phases stems from the helical structure of the polysaccharide backbone and the functional groups introduced onto it, such as carbamate (B1207046) or ester derivatives. mdpi.com

A study screening 39 underivatized chiral primary amines on six different polysaccharide-based CSPs (ChiralPak® IA, IB, IC, ID, IE, and IF) demonstrated the broad applicability of these phases. nih.govnih.gov The separations were evaluated in both normal phase (heptane/alcohol) and polar organic (acetonitrile/alcohol) modes. nih.gov The ChiralPak IF column was found to be the most effective among the polysaccharide columns in both modes for the tested amines. nih.gov For instance, in the polar organic mode with an acetonitrile (B52724)/isopropanol mobile phase, the ChiralPak IF column successfully separated 66% of the UV-absorbing amines. nih.gov

The choice of mobile phase and additives is critical for optimizing separations on polysaccharide CSPs. Basic additives like butylamine (B146782) are often used to reduce peak tailing caused by interactions with residual silanol (B1196071) groups on the silica support. nih.govnih.gov Conversely, acidic additives can also be employed to achieve separation, with the mechanism likely involving the formation of ion-pairs that interact differently with the CSP. researchgate.net

Table 1: Examples of Polysaccharide-Based Chiral Stationary Phases and their Applications

| Chiral Stationary Phase | Base Polysaccharide | Derivative | Typical Application |

| Chiralpak® IA | Amylose | tris(3,5-dimethylphenylcarbamate) | Broad applicability for various racemates |

| Chiralpak® IB | Cellulose | tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to amylose-based phases |

| Chiralpak® IC | Cellulose | tris(3,5-dichlorophenylcarbamate) | Separation of a wide range of chiral compounds |

| Chiralpak® ID | Amylose | tris(3-chlorophenylcarbamate) | Alternative selectivity for challenging separations |

| Chiralpak® IE | Amylose | tris(3,5-dichlorophenylcarbamate) | Effective for many chiral amines and other compounds yakhak.org |

| Chiralpak® IF | Amylose | tris(3-chloro-4-methylphenylcarbamate) | High success rate in separating primary amines nih.gov |

Chiral Capillary Electrophoresis (CE)mdpi.comutwente.nl

Chiral Capillary Electrophoresis (CE) is another powerful technique for enantiomeric separation, offering high efficiency and resolution. researchgate.net In this method, a chiral selector is added to the background electrolyte, and separation is achieved based on the differential migration of the enantiomers in an electric field due to their varying interactions with the chiral selector. nih.gov

Commonly used chiral selectors in CE include cyclodextrins, macrocyclic antibiotics, and proteins. mdpi.com The choice of chiral selector and the optimization of experimental parameters such as pH, buffer concentration, and applied voltage are crucial for achieving successful enantioseparation. mdpi.comnih.gov For amine compounds, cyclodextrins and their derivatives are frequently employed as chiral selectors. nih.gov

The development of new CE methods often involves screening different chiral selectors and optimizing the separation conditions using experimental design methodologies. mdpi.com This systematic approach allows for the development of robust and reliable methods for determining enantiomeric purity. mdpi.com

Preparative Scale Enantiomer Isolation

While analytical techniques like HPLC and CE are excellent for determining enantiomeric purity, preparative scale methods are required to isolate larger quantities of pure enantiomers for further research or development. mdpi.com Preparative chiral HPLC is a common approach, where the analytical method is scaled up to handle larger sample loads. wiley.com This often involves using larger columns and optimizing the mobile phase composition to maximize throughput while maintaining resolution. wiley.com

Another approach for preparative resolution is the formation of diastereomers. libretexts.org This involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid, to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties and can be separated by conventional techniques like crystallization. libretexts.org After separation, the pure enantiomer of the amine can be recovered by removing the chiral auxiliary. libretexts.org

Chiral Recognition Mechanisms in Chromatographic Systemsnih.gov

The underlying principle of chiral separation in chromatographic systems is the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com The stability of these complexes differs for the two enantiomers, leading to different retention times and thus separation.

The interactions responsible for chiral recognition are multifaceted and can include:

Hydrogen bonding: The carbamate groups on polysaccharide-based CSPs can act as hydrogen bond donors and acceptors. brieflands.com

π-π interactions: Aromatic rings in the analyte can interact with the phenyl groups on the CSP. brieflands.com

Steric effects: The three-dimensional structure of the CSP creates chiral grooves or cavities, and the fit of each enantiomer into these spaces plays a crucial role in recognition. mdpi.com

Enantiomer Elution Order Determination

The determination of the enantiomer elution order is a critical aspect of stereochemical investigations, providing fundamental information for the assignment of absolute configurations and for the development of enantioselective analytical methods. For (3-Isopropoxyphenyl)methanamine and its analogues, the elution order of enantiomers is intrinsically linked to the specific chiral stationary phase (CSP) employed and the operational chromatographic conditions. While the scientific literature provides extensive data on the chiral resolution of various phenylethylamine derivatives, specific studies detailing the enantiomer elution order for this compound are not extensively documented. However, by examining studies on analogous compounds, particularly substituted benzylamines, we can infer the principles that govern their chiral recognition and elution sequence.

The interaction between the enantiomers of a chiral compound and the CSP is a complex phenomenon governed by a combination of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. The enantiomer that forms a more stable transient diastereomeric complex with the chiral selector of the CSP will be retained longer on the column, thus eluting later.

Research on the chiral separation of benzylamine (B48309) analogues on various CSPs highlights the significant influence of the substituent's nature and position on the phenyl ring on the enantioseparation and elution order. For instance, studies on crown ether-based CSPs, such as CROWNPAK CR-I(-), have demonstrated that the position of a substituent on the benzene (B151609) ring relative to the aminomethyl group can affect retention times due to steric effects. nih.gov In one study, it was observed that for substituted anilines, a substituent at the 2-position caused significant steric hindrance, affecting the interaction with the crown ether. However, for benzylamines, the insertion of a methylene (B1212753) group between the phenyl ring and the amino group was found to lessen this steric hindrance. nih.gov

Furthermore, investigations into polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, have shown that the elution order of enantiomers is highly dependent on the specific derivative used and the mobile phase composition. researchgate.net The substitution pattern on the phenylcarbamate moieties of the polysaccharide backbone plays a crucial role in the chiral recognition mechanism. researchgate.net The nature of the alcohol modifier in the mobile phase can also significantly influence the retention and selectivity, sometimes even leading to a reversal of the elution order.

In the absence of direct experimental data for this compound, a systematic study involving its resolution on a variety of chiral stationary phases would be required to definitively establish its enantiomer elution order under different conditions. Such a study would likely involve both normal-phase and reversed-phase chromatography, utilizing different types of CSPs (e.g., polysaccharide-based, crown ether-based, Pirkle-type) and varying the mobile phase composition. The absolute configuration of the eluted enantiomers would then need to be determined using techniques such as X-ray crystallography of a suitable crystalline derivative, or by comparing the circular dichroism (CD) spectra of the separated enantiomers with that of a standard of known configuration.

To illustrate the typical data obtained in such investigations, the following table presents hypothetical, yet representative, results for the chiral separation of a closely related analogue, (3-methoxyphenyl)methanamine, on different chiral stationary phases. This data exemplifies how the choice of CSP and mobile phase can affect the retention factors (k), separation factor (α), and resolution (Rs), as well as the elution order.

| Chiral Stationary Phase | Mobile Phase | Elution Order (First Eluting Enantiomer) | k1 | k2 | α | Rs |

| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | (R) | 2.15 | 2.48 | 1.15 | 2.10 |

| Chiralpak AD-H | n-Hexane/Isopropanol (80:20) | (S) | 1.89 | 2.23 | 1.18 | 2.55 |

| CROWNPAK CR(+) | Perchloric acid aq. (pH 2.0)/Methanol | (S) | 3.54 | 4.12 | 1.16 | 2.30 |

| Regis (R,R)-Whelk-O1 | n-Hexane/Ethanol (95:5) | (R) | 2.78 | 3.15 | 1.13 | 1.98 |

| This table is for illustrative purposes and based on typical results for analogous compounds. The actual data for this compound may vary. |

Ultimately, the definitive determination of the enantiomer elution order for this compound is an empirical process that requires experimental investigation. The principles derived from studies on analogous compounds provide a rational basis for designing such experiments and for interpreting the resulting data.

Biological and Biochemical Research Applications of 3 Isopropoxyphenyl Methanamine

Role as a Pharmaceutical Intermediate and Scaffold in Drug Discovery

As a pharmaceutical intermediate, (3-Isopropoxyphenyl)methanamine provides a foundational structure upon which more complex molecules can be built. Its amine group offers a reactive site for forming various chemical bonds, such as amides, while the isopropoxyphenyl group can engage in specific interactions with biological targets. acs.orgcas.org This allows chemists to systematically modify the core structure to optimize pharmacological properties.

The synthesis of novel chemical entities (NCEs) is a cornerstone of drug discovery, aiming to create new molecules with unique therapeutic potential. This compound and its derivatives are utilized in the construction of these NCEs. For instance, the isopropoxyphenyl moiety has been incorporated into novel oxadiazole compounds and other heterocyclic derivatives explored for various therapeutic applications. google.com.nagoogle.com The process often involves reacting the amine group of the methanamine with other chemical fragments to build a larger, more complex molecule designed to interact with a specific biological target. nih.gov This strategic design allows researchers to explore new chemical spaces and develop compounds with potentially improved efficacy and selectivity.

A key strategy in modern drug design is the creation of hybrid molecules that combine structural features from different known active compounds. mdpi.com This approach aims to merge the pharmacophoric elements of multiple drugs to yield a new scaffold with enhanced or novel activity.

The this compound structure has been instrumental in developing hybrid topoisomerase II (topoII) poisons. acs.orgnih.govresearchgate.net In this context, researchers have merged the chemical core of merbarone (B1676292) (a topoII catalytic inhibitor) with elements mimicking the E-ring of etoposide (B1684455) (a topoII poison). acs.orgnih.gov The (3-isopropoxyphenyl) group serves as a mimic of etoposide's substituted phenyl ring. acs.org By linking this moiety to a thiobarbituric core via an amide bond, a new class of hybrid derivatives was created, demonstrating the utility of this scaffold in generating molecules with combined functional attributes. acs.orgresearchgate.net

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to eliminate specific disease-causing proteins from the cell. nih.govbiochempeg.com A PROTAC is a heterobifunctional molecule composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. biochempeg.commdpi.comfrontiersin.org This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. mdpi.com

Chemicals with structures similar to this compound are used as linkers or as part of the ligand components in PROTAC synthesis. glpbio.com The primary amine group is a versatile handle for connecting to the linker or other parts of the PROTAC molecule. Given the modular nature of PROTAC design, building blocks like this compound are valuable for systematically optimizing the degrader's properties, such as potency and cell permeability. nih.gov

Investigation of Enzyme and Receptor Interactions

The this compound scaffold has been integrated into molecules designed to interact with specific enzymes that are key targets in oncology and neurodegenerative diseases.

Human topoisomerase II (topoII) is a well-validated enzyme target for cancer therapy due to its essential role in managing DNA topology during cell replication. acs.orgnih.govnih.gov Small molecules that target this enzyme are broadly classified as either catalytic inhibitors or poisons. nih.govfrontiersin.org TopoII poisons act by trapping the covalent topoII-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks and ultimately triggers cell death. nih.govnih.gov

Research has led to the development of a novel class of hybrid topoII poisons where the (3-isopropoxyphenyl) moiety plays a crucial role. acs.orgnih.gov These compounds were designed by combining features of the topoII poison etoposide and the catalytic inhibitor merbarone. acs.orgresearchgate.net The resulting hybrids, containing the (3-isopropoxyphenyl) group, demonstrated significant antiproliferative activity against several human cancer cell lines. acs.orgresearchgate.net For example, bioisosteric replacement of the methoxy (B1213986) group with other functionalities on the phenyl ring led to compounds with improved topoII inhibitory activity. acs.org One such derivative, compound 3f (ARN24139) , which features a trifluoromethoxy group, emerged as a promising drug-like candidate with good metabolic stability and in vivo pharmacokinetic profile. acs.orgnih.gov

Table 1: Antiproliferative Activity of Selected Topoisomerase II Inhibitors

| Compound | Modification on Phenyl Ring | IC₅₀ (μM) in DU145 Cells | IC₅₀ (μM) in HeLa Cells | IC₅₀ (μM) in A549 Cells |

|---|---|---|---|---|

| ARN16267 (template) | 3-methoxy | 14.5 ± 3.1 | 19.3 ± 4.5 | 16.4 ± 3.9 |

| 3f (ARN24139) | 3-trifluoromethoxy | 7.3 ± 1.5 | 6.8 ± 1.8 | 6.1 ± 1.1 |

| 3h | 3-difluoroethyl | 9.2 ± 0.2 | 10.1 ± 2.1 | 8.9 ± 1.5 |

| 3g | 3-difluoromethoxy | 11.4 ± 2.4 | 12.3 ± 2.9 | 10.8 ± 2.2 |

Data sourced from a study on novel topoisomerase II poisons. acs.org The table shows the half-maximal inhibitory concentration (IC₅₀) values, indicating the compound's potency in inhibiting cell proliferation.

The beta-secretase enzyme (BACE1) is a primary therapeutic target in the research of neurodegenerative disorders, particularly Alzheimer's disease. nih.govnih.gov BACE1 is one of the enzymes responsible for cleaving the amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides. nih.gov The accumulation and aggregation of these peptides into amyloid plaques is a pathological hallmark of Alzheimer's disease. nih.gov Therefore, inhibiting the activity of BACE1 is a strategy aimed at reducing Aβ production, slowing the formation of plaques, and potentially halting the progression of the disease. nih.govnih.gov

The (3-isopropoxyphenyl) group is a structural motif that has been incorporated into the design of potential BACE inhibitors. Patent literature describes various compounds containing this moiety as part of their molecular structure, designed to target BACE1 or related pathways. google.com.na The isopropoxy group can form favorable interactions within the active site of the enzyme, contributing to the binding affinity and inhibitory potential of the molecule. The use of this scaffold in the design of BACE inhibitors highlights its versatility and importance in the search for effective treatments for neurodegenerative conditions.

Glucose Regulated Protein 94 (Grp94) Selective Inhibitor Studies

Glucose-regulated protein 94 (Grp94) is the endoplasmic reticulum-resident member of the heat shock protein 90 (Hsp90) family of molecular chaperones. nih.gov It is a key therapeutic target for diseases such as cancer and glaucoma due to its role in folding proteins involved in cell adhesion and signaling. nih.gov The development of Grp94-selective inhibitors aims to avoid the toxicities associated with pan-Hsp90 inhibition.

Research into Grp94-selective inhibitors has focused on scaffolds like the benzyl (B1604629) imidazole (B134444) (BnIm) resorcinol-based inhibitor. nih.gov Structure-activity relationship (SAR) studies have been conducted on the aryl side chain of BnIm to enhance potency and selectivity. nih.govresearchgate.net The binding of these inhibitors occurs in a unique hydrophobic pocket within Grp94's N-terminal ATP-binding site, which is structurally different from other Hsp90 isoforms. nih.govresearchgate.net Docking studies suggested that substitutions on the aryl side chain of BnIm could optimize interactions within this pocket. researchgate.net While nonpolar substitutions at the 4-position and various groups at the 2-position of the aryl ring were explored to extend into the hydrophobic pocket, substitutions at the 3-position were generally considered detrimental to Grp94 affinity due to potential steric clash. researchgate.net Although this compound itself was not explicitly detailed in these studies, the findings provide a framework for its potential interaction.

Table 1: Structure-Activity Relationship of BnIm Analogues for Grp94 Inhibition Data synthesized from studies on aryl side chain modifications of BnIm-related scaffolds.

| Substitution Position on Aryl Ring | General Effect on Grp94 Affinity | Rationale |

| 2-Position | Tolerated or increased affinity | Potential for increased hydrophobic interactions and induction of a conformational shift. nih.govresearchgate.net |

| 3-Position | Decreased affinity and selectivity | Considered detrimental to affinity based on docking models suggesting unfavorable interactions. researchgate.net |

| 4-Position | Increased affinity with small, nonpolar groups | Substitutions can extend into the hydrophobic pocket; larger groups may cause steric clash. nih.govresearchgate.net |

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Development

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, making it a key target for type 2 diabetes therapies. oatext.comnih.gov DPP-IV inhibitors prevent the degradation of incretins, thereby prolonging their action and enhancing glucose-dependent insulin (B600854) secretion. oatext.com Research has produced numerous DPP-IV inhibitors with diverse chemical scaffolds, including β-amino amides, pyrazolopyrimidines, and uracil-based derivatives. nih.govbrieflands.com The design of these inhibitors often involves creating proline mimetics that occupy the S1 pocket of the enzyme's active site. nih.gov

While the isopropoxyphenyl moiety is found in various biologically active molecules, such as the autophagy inhibitor DMH1 (4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline) and the PI3K delta inhibitor (S)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one, direct studies linking the this compound scaffold to potent DPP-IV inhibition are not prominent in the reviewed literature. mdpi.comgoogle.com The development of novel DPP-IV inhibitors continues to explore a wide range of heterocyclic scaffolds, with SAR studies focusing on optimizing interactions within the S1 and S2 pockets of the enzyme. oatext.comnih.gov

Sodium-Calcium Exchanger (NCX) Inhibitor Research for Cardiovascular and Neurological Disorders

The sodium-calcium exchanger (NCX) is a bidirectional membrane transporter crucial for regulating intracellular calcium levels in various tissues, including the heart and brain. nih.gov It typically operates in a "forward mode" to extrude calcium, but under conditions of high intracellular sodium, it can operate in a "reverse mode," bringing calcium into the cell. nih.gov This reverse mode is implicated in pathologies like ischemia-reperfusion injury, making NCX a target for therapeutic inhibitors. nih.govnih.gov

Research has focused on benzyloxyphenyl derivatives as NCX inhibitors. nih.gov Compounds like KB-R7943 and SEA0400 (2-(4-(2,5-difluorobenzyloxy)phenoxy)-5-ethoxyaniline) have been studied extensively. nih.govmdpi.com These inhibitors show a degree of selectivity for the reverse mode of NCX. nih.gov Cryo-electron microscopy studies of human NCX1 with SEA0400 revealed that the inhibitor binds within a negatively charged cavity surrounded by transmembrane helices, allosterically inhibiting the transporter's conformational changes required for ion exchange. embopress.org While these compounds establish the therapeutic potential of targeting NCX with substituted phenoxy derivatives, research specifically evaluating this compound as an NCX inhibitor is not detailed in the available literature.

Table 2: Investigational Sodium-Calcium Exchanger (NCX) Inhibitors Data from pharmacological reviews of NCX inhibitors. nih.govmdpi.com

| Compound | Chemical Class | Selectivity Notes |

| KB-R7943 | Benzyloxyphenyl derivative | Prototype inhibitor, also affects other ion channels. |

| SEA0400 | Benzyloxyphenyl derivative | Improved selectivity over KB-R7943, but can inhibit L-type Ca2+ channels at higher concentrations. mdpi.com |

| ORM-10962 | Not specified | Reported as a highly selective NCX inhibitor with minimal effects on other major ion currents. plos.orgnih.gov |

Serotonin (B10506) Receptor (5-HT1A) Ligand Studies

The 5-HT1A receptor, a subtype of the serotonin receptor, is a well-established target for treating neuropsychiatric disorders like anxiety and depression. nih.govnih.gov One of the most significant classes of 5-HT1A ligands is the arylpiperazines. nih.gov Structure-activity relationship studies have demonstrated that the nature of the aryl group and the substitution pattern on the piperazine (B1678402) ring are critical for affinity and selectivity. mdpi.comnih.gov

The arylpiperazine moiety typically forms key interactions within the receptor's binding site, including a charge-stabilized hydrogen bond between the protonated piperazine nitrogen and a conserved aspartate residue (Asp3.32). mdpi.com The aryl ring itself engages in π–π stacking interactions with aromatic residues like phenylalanine (Phe6.52). mdpi.com Modifications to this aryl ring, such as the introduction of a methoxy group at the 2-position, have been shown to produce ligands with very high affinity for 5-HT1A sites. nih.gov While direct studies on a this compound-based ligand were not identified, the established SAR principles for arylpiperazines suggest that incorporating a 3-isopropoxyphenyl group is a rational design strategy to modulate ligand binding and pharmacological profile at the 5-HT1A receptor. tandfonline.com

Elucidation of Metabolic Pathways and Biotransformation

The biotransformation of xenobiotics containing an isopropoxyphenyl moiety, such as this compound, involves a series of enzymatic reactions designed to increase their polarity and facilitate excretion. These pathways are primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions. egyankosh.ac.indrughunter.com

Hydroxylation and Conjugation Mechanisms of Isopropoxyphenyl Moieties

Studies on the metabolism of structurally related compounds, such as the insecticide propoxur (B1679652) (2-isopropoxyphenyl N-methylcarbamate), provide a model for the biotransformation of the isopropoxyphenyl group. inchem.org

The primary Phase I metabolic pathways include:

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. For propoxur, this occurs at the 5-position to form 2-isopropoxy-5-hydroxyphenyl-N-methylcarbamate. inchem.orgnih.gov

O-Dealkylation: The isopropoxy group itself is a target for metabolism. This O-deisopropylation reaction proceeds through an unstable intermediate to yield a phenol (B47542) (e.g., 2-hydroxyphenyl-N-methylcarbamate from propoxur) and acetone. egyankosh.ac.ininchem.org

Aliphatic Hydroxylation: Hydroxylation can also occur on the isopropyl group itself, specifically at the 2-carbon position. inchem.org

Following these initial oxidative reactions, the newly introduced hydroxyl groups become sites for Phase II conjugation. drughunter.com The primary conjugation reactions are:

Glucuronidation: The hydroxylated metabolites are conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronyltransferases (UGTs). inchem.orguomus.edu.iq

Sulfation: Alternatively, the hydroxyl groups can be conjugated with a sulfonate group via sulfotransferase (SULT) enzymes.

Glutathione (B108866) Conjugation: While less common for this specific moiety, reactive intermediates can be detoxified through conjugation with glutathione (GSH). uomus.edu.iq

These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for renal or biliary excretion. uomus.edu.iq

Enzymatic Biotransformations

The metabolic conversion of the isopropoxyphenyl moiety is orchestrated by specific enzyme families.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is responsible for the initial Phase I oxidative reactions. nih.gov Specific isozymes, such as CYP6G4 in certain insects, have been shown to metabolize propoxur through hydroxylation and O-depropylation. nih.govresearchgate.net In mammals, various CYP enzymes located primarily in the liver catalyze these biotransformations. inchem.org

Phase II Conjugating Enzymes: After functionalization by CYPs, the metabolites are substrates for Phase II enzymes. drughunter.com UDP-glucuronyltransferases (UGTs) and sulfotransferases (SULTs) are the key enzymes responsible for attaching glucuronic acid and sulfate (B86663) moieties, respectively, to the hydroxylated intermediates. inchem.orguomus.edu.iq Studies involving the enzymatic cleavage of propoxur metabolites using β-glucuronidase and sulfatase confirm that these conjugation pathways are major routes of elimination. nih.gov

Table 3: Summary of Potential Metabolic Pathways for the Isopropoxyphenyl Moiety

| Metabolic Reaction | Enzyme Family | Resulting Product Type |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated aromatic ring |

| O-Deisopropylation | Cytochrome P450 (CYP) | Phenolic metabolite + Acetone |

| Glucuronidation | UDP-glucuronyltransferase (UGT) | Glucuronide conjugate |

| Sulfation | Sulfotransferase (SULT) | Sulfate conjugate |

Exploration of Structure-Biological Activity Relationships (SBAR)

The this compound scaffold and its derivatives have been instrumental in medicinal chemistry for exploring structure-biological activity relationships (SBAR). By systematically modifying the substituents on the phenyl ring and analyzing the resulting changes in biological activity, researchers have gained crucial insights into the molecular features required for interaction with various biological targets.

The nature and position of substituents on the phenyl ring of this compound analogs have a profound impact on their biological activity. Studies across different target classes, such as enzymes and receptors, have elucidated the role of the isopropoxy group and other modifications in modulating potency and selectivity.